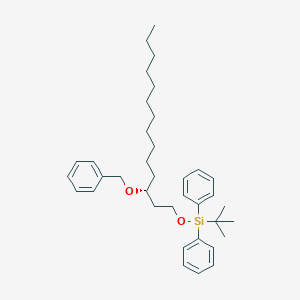
(2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by its multiple hydroxyl groups, benzyloxy groups, and azido functionality, making it a versatile molecule in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl and benzyloxy groups to prevent unwanted reactions.
Azidation: Introduction of the azido group is achieved through nucleophilic substitution reactions, often using sodium azide.
Glycosylation: The glycosidic bond formation is carried out under acidic or basic conditions, depending on the protecting groups used.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Catalytic hydrogenation or Staudinger reduction using triphenylphosphine.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or amides.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology
In biological research, it serves as a probe for studying carbohydrate-protein interactions and as a precursor for the synthesis of glycosylated biomolecules.
Medicine
Industry
Used in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl methyl ether
Uniqueness
The presence of multiple benzyloxy groups and the azido functionality make this compound unique. These features enhance its reactivity and versatility in synthetic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C41H43N3O12 |
|---|---|
Peso molecular |
769.8 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-azido-3-[(2S,3R,4S,5R,6S)-3-benzoyloxy-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C41H43N3O12/c1-49-40-32(43-44-42)35(50-23-26-14-6-2-7-15-26)34(31(54-40)25-52-38(47)28-18-10-4-11-19-28)56-41-37(55-39(48)29-20-12-5-13-21-29)36(33(46)30(22-45)53-41)51-24-27-16-8-3-9-17-27/h2-21,30-37,40-41,45-46H,22-25H2,1H3/t30-,31+,32+,33+,34+,35+,36-,37+,40-,41-/m0/s1 |
Clave InChI |
HTRNFVKYHRPEJE-YIWLRGKZSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-] |
SMILES canónico |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


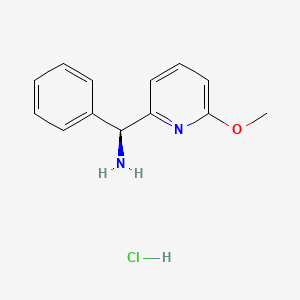



![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
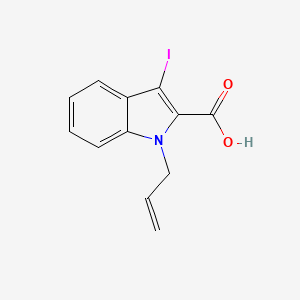
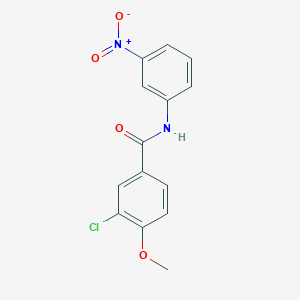
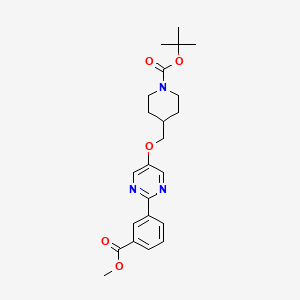
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
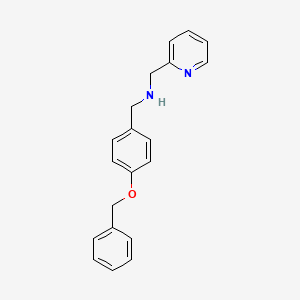
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
